molecular formula C16H24N2 B1196259 赛洛唑啉 CAS No. 526-36-3

赛洛唑啉

货号 B1196259
CAS 编号: 526-36-3
分子量: 244.37 g/mol
InChI 键: HUCJFAOMUPXHDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Xylometazoline and related compounds involves complex organic chemistry procedures, including the use of α,β‐unsaturated carbonyl compounds for the synthesis of pyrazole derivatives. This approach has attracted significant attention due to its simplicity, high reactivity, and the ease of incorporating diversity into the desired prototype, contributing to the exploration of α,β‐unsaturated carbonyl compounds by various research groups (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of Xylometazoline showcases features typical of imidazoline derivatives. Its structure allows for interactions with α-adrenergic receptors, which are crucial for its decongestant effects. The compound's structural characteristics facilitate its various pharmacological actions and potential for diverse therapeutic applications.

Chemical Reactions and Properties

Xylometazoline's chemical properties allow for its engagement in various chemical reactions, including synthesis routes involving palladium-catalyzed direct C–H arylation of heteroarenes. Such reactions are instrumental in creating multiply arylated heteroarenes, including bioactive derivatives, underlining the compound's versatile chemical reactivity and the potential for developing new pharmaceuticals (Rossi et al., 2014).

科学研究应用

Xylometazoline is a direct-acting alpha-adrenergic agonist used for the symptomatic treatment of nasal congestion and minor inflammation due to allergies or colds . It works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels . It’s available in over-the-counter (OTC) nasal sprays or drops to temporarily relieve nasal congestion due to cold, hay fever, or other respiratory allergies . In some countries, it’s available as combination products with ipratropium, domiphen, or dexpanthenol .

An early in vitro study demonstrated xylometazoline to exert anti-oxidant actions, where it inhibited microsomal lipid peroxidation and mediated hydroxyl radical scavenging activity . This suggests that xylometazoline has a beneficial effect against oxidants, which play a role in tissue damage in inflammation .

A research was conducted for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from a nasal spray dosage form . The effective separation was obtained by injecting 10 μl of sample and standard solutions on to an Inertsil ODS column, 250 × 4.6, mm, 5 μ at 45 °C using phosphate buffer with 1-pentane sulphonic acid sodium salt at pH 4.7 as a mobile phase A and acetonitrile as the mobile phase B . The gradient was optimized with a flow rate of 1 mL/min and a wavelength of 210.0 nm .

Another research was conducted for the development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis .

  • Allergic Rhinitis Treatment

    • Xylometazoline is used to reduce symptoms of nasal congestion and allergic rhinitis . It works by stimulating adrenergic receptors on the lamina propria of blood vessels in the nose . The decongestant effect is due to constriction of large veins in the nose which swell up during the inflammation of any infection or allergy of the nose .
  • Sinusitis Treatment

    • Xylometazoline is also used to alleviate symptoms of sinusitis . Similar to its use in allergic rhinitis, it works by constricting the blood vessels in the nose, reducing swelling and congestion .
  • Combination Treatments

    • In some countries, Xylometazoline is available as combination products with other drugs like ipratropium, domiphen, or dexpanthenol . These combinations are used for the symptomatic treatment of nasal congestion .
  • Research Applications

    • Xylometazoline has been used in research for the development of new treatments. For example, a study was conducted for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from a nasal spray dosage form . Another research was conducted for the development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis .
  • Combination with Ipratropium

    • Xylometazoline is used in combination with Ipratropium for the symptomatic treatment of allergic rhinitis . Ipratropium is an anticholinergic drug that helps to reduce the amount of mucus produced by the nasal passages .
  • Combination with Domiphen

    • Xylometazoline is also used in combination with Domiphen to treat nasal congestion . Domiphen is an antiseptic which helps to kill bacteria and other microorganisms, thereby reducing the risk of infection .
  • Combination with Dexpanthenol

    • Xylometazoline can be used in combination with Dexpanthenol for the symptomatic treatment of nasal congestion . Dexpanthenol is a derivative of pantothenic acid (a B vitamin) that helps to moisturize the nasal passages and promote healing .
  • Potential Interactions

    • Xylometazoline may interact with certain medications. For example, it may decrease the antihypertensive activities of Valsartan, increase the neuromuscular blocking activities of Vecuronium, and increase the tachycardic activities of Venlafaxine . It’s important to consult with a healthcare provider before starting any new medication.

属性

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1218-35-5 (mono-hydrochloride)
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046957
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat.
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Xylometazoline

CAS RN

526-36-3
Record name Xylometazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

317-329, 131 - 133 °C
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The aluminium stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled xylometazoline hydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline
Reactant of Route 2
Xylometazoline
Reactant of Route 3
Reactant of Route 3
Xylometazoline
Reactant of Route 4
Reactant of Route 4
Xylometazoline
Reactant of Route 5
Reactant of Route 5
Xylometazoline
Reactant of Route 6
Reactant of Route 6
Xylometazoline

Citations

For This Compound
6,080
Citations
B Haenisch, J Walstab, S Herberhold… - Fundamental & …, 2010 - Wiley Online Library
… xylometazoline behaved at α 2B ‐adrenoceptors as full agonists but oxymetazoline was significantly more potent than xylometazoline. … used in lower concentrations than xylometazoline. …
Number of citations: 74 onlinelibrary.wiley.com
G Eskiizmir, Z Hirçin, B Özyurt, H Ünlü - European journal of clinical …, 2011 - Springer
Background Oxymetazoline and xylometazoline are locally effective and direct acting drugs that relieve nasal congestion. The aim of this study was to objectively determine and …
Number of citations: 39 link.springer.com
R Eccles, M Eriksson, S Garreffa… - American journal of …, 2008 - journals.sagepub.com
… The decongestant effect of xylometazoline was significantly greater than placebo, as shown … of xylometazoline for up to 12 hours (not statistically significant). Xylometazoline significantly …
Number of citations: 58 journals.sagepub.com
R Eccles, K Martensson, SC Chen - Current medical research and …, 2010 - Taylor & Francis
… xylometazoline quickly and effectively relieved nasal congestion. When used alone, xylometazoline … The superior decongestant effect with xylometazoline led to high patient …
Number of citations: 56 www.tandfonline.com
A Åkerlund, M Bende - American Journal of Rhinology, 1991 - journals.sagepub.com
… week treatment with nose drops containing xylometazoline. NAR at rest was … xylometazoline were seen before and after the treatment period in both groups. Tolerance to xylometazoline …
Number of citations: 58 journals.sagepub.com
S Zareen, H Zareen, M Ateeq… - Bull. Env. Pharmacol …, 2016 - researchgate.net
… of intake of Xylometazoline was investigated … Xylometazoline by physician for three days only but due to recurring symptoms of nasal blockage they prolonged the use of Xylometazoline …
Number of citations: 2 www.researchgate.net
YP Hrytsun, DI Grebeniuk… - Reports of …, 2023 - reports-vnmedical.com.ua
… Xylometazoline and oxymetazoline are two commonly used … the preclinical safety of xylometazoline and oxymetazoline. 32 … to state that neither xylometazoline nor oxymetazoline …
Number of citations: 0 reports-vnmedical.com.ua
R Eccles, A Pedersen, D Regberg… - American journal of …, 2007 - journals.sagepub.com
Background Rhinorrhea and nasal congestion are simultaneous symptoms associated with the common cold. This study investigated the efficacy and safety of a combination nasal …
Number of citations: 47 journals.sagepub.com
Y Golander, WJ DeWitte - Analytical Profiles of Drug Substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of xylometazoline hydrochloride. It …
Number of citations: 3 www.sciencedirect.com
C Graf, A Bernkop-Schnürch, A Egyed… - … journal of general …, 2018 - Taylor & Francis
Introduction Xylometazoline hydrochloride (HCl) is a nasal decongestant that causes vasoconstriction in the nasal submucosa. It has been used for more than 50 years for the treatment …
Number of citations: 59 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。